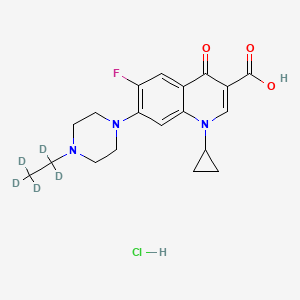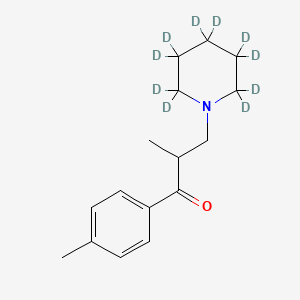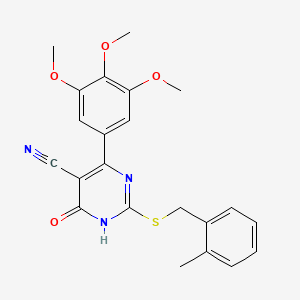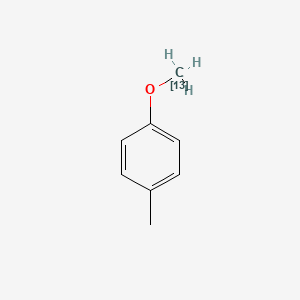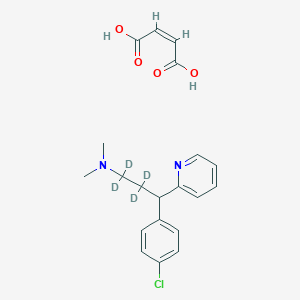
Chlorpheniramine-d4 Maleate Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorpheniramine-d4 Maleate Salt is a deuterated form of Chlorpheniramine Maleate, an antihistamine commonly used to treat allergic reactions. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chlorpheniramine-d4 Maleate Salt involves several steps:
Starting Materials: The synthesis begins with p-chlorobenzonitrile and 2-bromopyridine.
Intermediate Formation: These react under the action of sodium amide to form an intermediate.
Further Reaction: The intermediate is then reacted with N,N-dimethyl chloroethane hydrochloride to form another intermediate.
Final Product: This intermediate undergoes a salt reaction in absolute ethanol to yield Chlorpheniramine Maleate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves continuous feeding of materials and salifying the intermediate using acid-base properties. This method ensures high purity (over 99%) and high yield (approximately 160%) without the use of heavy metal catalysts, making it suitable for industrial applications .
化学反応の分析
Types of Reactions
Chlorpheniramine-d4 Maleate Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced, although this is less common.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives .
科学的研究の応用
Chlorpheniramine-d4 Maleate Salt has a wide range of applications in scientific research:
作用機序
Chlorpheniramine-d4 Maleate Salt exerts its effects by binding to histamine H1 receptors. This binding blocks the action of endogenous histamine, providing temporary relief from allergic symptoms such as itching, vasodilation, and capillary leakage. The molecular targets include the gastrointestinal tract, blood vessels, and respiratory tract .
類似化合物との比較
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar uses but more sedative effects.
Cetirizine: A second-generation antihistamine with fewer sedative effects but similar efficacy in treating allergic reactions.
Loratadine: Another second-generation antihistamine known for its long-lasting effects and minimal sedation.
Uniqueness
Chlorpheniramine-d4 Maleate Salt is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. This labeling allows for precise tracking and analysis in biological systems, providing valuable insights into the metabolism and distribution of Chlorpheniramine .
特性
分子式 |
C20H23ClN2O4 |
|---|---|
分子量 |
394.9 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-1,1,2,2-tetradeuterio-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i10D2,12D2; |
InChIキー |
DBAKFASWICGISY-KUHGFLGISA-N |
異性体SMILES |
[2H]C([2H])(C(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])N(C)C.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


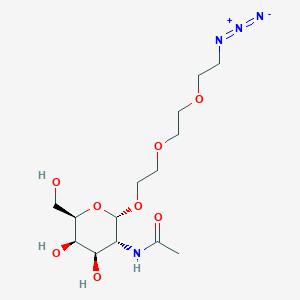
![[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate](/img/structure/B12404027.png)
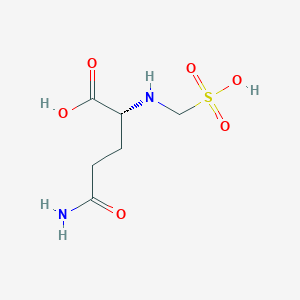




![(Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid](/img/structure/B12404061.png)
